Einecs 267-551-9
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns unique identifiers to chemicals marketed in the EU before 1981. Such compounds are commonly used in industrial applications, including surfactants, refrigerants, or flame retardants, due to their thermal stability and chemical inertness .
Properties
CAS No. |
67883-54-9 |
|---|---|
Molecular Formula |
C17H15N3O6S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl sulfate;2-(4-methyl-1,2,4-triazol-4-ium-1-yl)benzo[f]chromen-3-one |
InChI |
InChI=1S/C16H12N3O2.CH4O4S/c1-18-9-17-19(10-18)14-8-13-12-5-3-2-4-11(12)6-7-15(13)21-16(14)20;1-5-6(2,3)4/h2-10H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
UOTLXUHKIABILF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CN(N=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, C10-13 alkyl derivatives involves the alkylation of benzene with long-chain olefins. The reaction typically occurs in the presence of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions. The process results in the formation of linear alkylbenzene, which is a key intermediate in the production of detergents and surfactants.
Industrial Production Methods
Industrial production of Benzene, C10-13 alkyl derivatives is carried out in large-scale chemical plants. The process involves the continuous feeding of benzene and olefins into a reactor, where they undergo alkylation. The reaction mixture is then separated, and the desired product is purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Benzene, C10-13 alkyl derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates, which are used in the production of detergents.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The alkyl groups can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using chlorine or bromine.
Major Products
Sulfonates: Used in detergents and cleaning agents.
Hydrocarbons: Various hydrocarbons used in different industrial applications.
Halogenated Derivatives: Used in the synthesis of other chemical compounds.
Scientific Research Applications
Applications in Scientific Research
-
Toxicology Studies
EINECS 267-551-9 has been utilized in toxicological assessments to evaluate its impact on human health and the environment. Research has focused on its acute and chronic toxicity, bioaccumulation potential, and environmental persistence. -
Chemical Risk Assessment
The compound is included in various chemical risk assessment frameworks, where it is evaluated for regulatory compliance under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals). This includes assessments of its hazards, exposure scenarios, and risk management measures.- Data Table: Risk Assessment Findings
Assessment Type Findings Acute Toxicity High toxicity to aquatic life Chronic Toxicity Potential reproductive toxicity Bioaccumulation Moderate bioaccumulation potential
- Data Table: Risk Assessment Findings
-
Environmental Monitoring
This compound is monitored in various environmental matrices to assess its prevalence and concentration levels in ecosystems. This monitoring helps in understanding its environmental fate and transport.
Industrial Applications
-
Manufacturing Processes
The compound is used as an intermediate in the synthesis of various chemical products. Its unique properties make it suitable for specific applications in polymer manufacturing and other chemical processes. -
Agricultural Chemicals
This compound has been evaluated for potential use in agricultural formulations, particularly as a pesticide or herbicide additive. Research indicates that it may enhance the efficacy of certain active ingredients.- Data Table: Agricultural Application Studies
Study Focus Result Pesticide Efficacy Increased effectiveness with additives Environmental Impact Need for careful application guidelines
- Data Table: Agricultural Application Studies
-
Biocidal Products
The compound's antimicrobial properties have led to its consideration in biocidal applications. Regulatory assessments are ongoing to establish safe usage levels in consumer products.
Regulatory Considerations
The regulatory landscape surrounding this compound is complex due to its potential risks. Authorities such as the European Chemicals Agency (ECHA) provide guidelines for its safe handling and use.
- Table: Regulatory Status
Regulation Status REACH Compliance Under evaluation Biocidal Products Regulation Pending approval
Mechanism of Action
The mechanism of action of Benzene, C10-13 alkyl derivatives involves their interaction with various molecular targets and pathways. In biological systems, these compounds can interact with cell membranes, proteins, and enzymes, leading to changes in cellular function. The specific pathways and targets depend on the particular derivative and its chemical structure.
Comparison with Similar Compounds
Key Differences :
- Functional Groups : Sulfates (EINECS 92129-34-5) improve water solubility, while iodides (CAS 25935-14-2) enhance reactivity in organic synthesis .
2.2 Functional Analogs
If this compound is a halogenated aromatic compound , comparisons could include:
- 5-Fluoro-1H-indole-3-carbaldehyde (CAS 2338-71-8): A fluorinated indole derivative with a similarity score of 0.96 to halogenated aromatics, used in pharmaceuticals .
- 4-Hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-10-7): A structurally complex compound with high lipophilicity and applications in medicinal chemistry .
Key Differences :
- Bioavailability: Fluorinated indoles (e.g., CAS 2338-71-8) exhibit higher BBB permeability (TPSA = 30.5 Ų) compared to bulkier isoquinolines (TPSA = 75.4 Ų) .
- Toxicity : Halogenated aromatics with nitro groups (e.g., CAS 2795-41-7) show CYP1A2 inhibition, whereas sulfonates (EINECS 92129-34-5) are less metabolically reactive .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Predictive Toxicology Metrics
| Compound (EINECS/CAS) | Log P | Water Solubility (mg/mL) | Bioavailability Score | PAINS Alerts |
|---|---|---|---|---|
| This compound | ~5.2* | 0.1–1.0* | 0.55* | Likely |
| EINECS 92129-34-5 | 3.8 | 10.5 | 0.45 | None |
| CAS 2795-41-7 | 2.1 | 0.721 | 0.55 | Yes |
*Hypothetical values based on structural analogs.
Research Findings
- Toxicological Predictions : Read-Across Structure-Activity Relationship (RASAR) models indicate that this compound’s toxicity can be inferred from fluorinated surfactants (e.g., EINECS 92129-34-5), which exhibit low acute toxicity but high environmental persistence .
- Synthetic Accessibility : Compounds with shorter perfluoroalkyl chains (C6-8) are more synthetically tractable (synthetic accessibility score = 3.2) compared to longer chains (C14-16, score = 5.8) .
- Regulatory Status : Perfluorinated analogs like EINECS 92129-34-5 are under scrutiny under EU REACH regulations due to persistence, suggesting similar regulatory risks for this compound .
Biological Activity
Einecs 267-551-9, also known as 2,4,6-tris(tert-butyl)phenol , is a chemical compound that has garnered attention due to its biological activity and potential environmental impacts. This article explores its biological properties, toxicity, and regulatory status, supported by data tables and relevant case studies.
- Chemical Name : 2,4,6-tris(tert-butyl)phenol
- CAS Number : 732-26-3
- Molecular Formula : C15H24O
- Molecular Weight : 224.36 g/mol
Toxicological Profile
The biological activity of this compound is characterized by its toxicological effects on various organisms. The compound has been classified as very toxic to aquatic life and suspected of causing reproductive toxicity. Key findings from various studies include:
- Aquatic Toxicity : Studies indicate that this compound poses significant risks to aquatic ecosystems. It has been shown to be highly toxic to fish and invertebrates, leading to concerns about its environmental persistence and bioaccumulation potential .
- Reproductive Toxicity : There are indications that this compound may adversely affect fertility and development in mammals. Research suggests that exposure during critical developmental periods can lead to long-term reproductive health issues .
Case Studies
Several case studies have examined the effects of this compound in different biological contexts:
- Case Study on Aquatic Organisms :
- Reproductive Health Assessment :
Regulatory Status
Due to its hazardous properties, this compound is subject to strict regulatory scrutiny under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation. It has been classified as a Substance of Very High Concern (SVHC), which necessitates careful risk assessment before any commercial use.
Data Table: Toxicological Parameters
| Parameter | Value | Unit |
|---|---|---|
| LC50 (Fish) | <1 | mg/L |
| Reproductive Toxicity | Yes | (suspected) |
| Environmental Persistence | High | (bioaccumulative) |
Q & A
Q. What analytical techniques are most suitable for characterizing the structural and physicochemical properties of Einecs 267-551-9?
Methodological Answer: Begin with spectroscopic methods (e.g., NMR, IR) to confirm molecular structure, followed by chromatographic techniques (HPLC, GC-MS) for purity assessment. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine thermal stability. For crystallography, X-ray diffraction (XRD) is recommended. Ensure calibration with reference standards and replicate measurements to minimize instrumental bias .
Q. How should researchers design initial experiments to assess the reactivity of this compound under varying environmental conditions?
Methodological Answer: Use a controlled factorial design, varying parameters such as temperature, pH, and solvent polarity. Include negative controls (e.g., inert atmosphere experiments) to isolate reaction pathways. Document procedures in a lab notebook with timestamps and environmental conditions to ensure reproducibility .
Q. What statistical approaches are appropriate for validating the reproducibility of synthesis yields for this compound?
Methodological Answer: Apply ANOVA to compare batch-to-batch variability, coupled with Tukey’s post-hoc test for pairwise comparisons. Report confidence intervals (95%) and standard deviations. Use Grubbs’ test to identify outliers in yield data .
Advanced Research Questions
Q. How can researchers address contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound across studies?
Methodological Answer: Conduct a meta-analysis to identify methodological discrepancies (e.g., calorimetry vs. computational models). Replicate key studies under standardized conditions, and apply error propagation analysis to quantify uncertainty sources. Cross-validate results with high-level quantum mechanical calculations (e.g., DFT) .
Q. What strategies are effective for elucidating the mechanistic role of this compound in catalytic systems with conflicting kinetic data?
Methodological Answer: Employ isotopic labeling (e.g., deuterium or ¹³C) to trace reaction pathways. Combine stopped-flow kinetics with in-situ spectroscopic monitoring (UV-Vis, Raman) to capture transient intermediates. Use multivariate analysis to deconvolute overlapping kinetic profiles .
Q. How should researchers design a study to resolve discrepancies in toxicity profiles of this compound observed in in vitro vs. in vivo models?
Methodological Answer: Adopt a tiered approach:
- Phase 1 : Validate in vitro assays using multiple cell lines and exposure durations.
- Phase 2 : Conduct pharmacokinetic studies (ADME profiling) to assess bioaccumulation differences.
- Phase 3 : Use transgenic animal models to isolate metabolic pathways. Apply Hill criteria for causality assessment .
Methodological Frameworks for Rigorous Inquiry
What frameworks (e.g., PICO, FINER) are applicable to formulating hypothesis-driven questions about this compound’s environmental fate?
Methodological Answer: Use the PICO framework to structure questions:
- Population : Environmental matrices (soil, water).
- Intervention : Exposure to Einecs 267-551-8.
- Comparison : Baseline contamination levels.
- Outcome : Degradation half-life. Apply FINER criteria to ensure feasibility and novelty, such as exploring understudied degradation pathways .
Data Management and Ethical Considerations
Q. How should researchers manage large datasets from high-throughput screening of this compound’s bioactivity?
Methodological Answer: Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Store raw data in repositories (e.g., Zenodo) with metadata tags.
- Use version control (e.g., Git) for analytical scripts.
- Adopt ISA-Tab format for experimental metadata .
Q. What protocols minimize bias in data interpretation during structure-activity relationship (SAR) studies of this compound?
Methodological Answer: Blind data analysis by segregating synthesis and assay teams. Pre-register hypotheses on platforms like Open Science Framework. Use permutation tests to validate SAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
